![molecular formula C17H21N5O2S2 B4691449 4-{[(cyclohexylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4691449.png)
4-{[(cyclohexylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide
描述
4-{[(cyclohexylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide, also known as CCT007093, is a small molecule inhibitor that has shown promising results in scientific research. It has been found to inhibit the growth of cancer cells and has potential use in cancer therapy.
作用机制
4-{[(cyclohexylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation of its target proteins, leading to the inhibition of cell proliferation and survival. This compound has been found to be selective for CK2 and does not inhibit other protein kinases.
Biochemical and Physiological Effects:
This compound has been found to induce cell death in cancer cells by activating the apoptotic pathway. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been found to modulate the immune response by inhibiting the production of cytokines.
实验室实验的优点和局限性
4-{[(cyclohexylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has also been extensively studied and has a well-defined mechanism of action. However, this compound has some limitations, including its potential toxicity and off-target effects. It is also important to note that the efficacy of this compound may vary depending on the type of cancer and the specific cellular context.
未来方向
There are several future directions for the study of 4-{[(cyclohexylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide. One potential direction is the development of more potent and selective CK2 inhibitors. Another direction is the investigation of the synergistic effects of this compound with other cancer therapies. Additionally, the use of this compound in combination with immunotherapy may also be explored. Finally, the potential use of this compound in other diseases, such as inflammatory disorders, may also be investigated.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has potential use in cancer therapy. It has a well-defined mechanism of action and has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use, this compound has several advantages for lab experiments. There are also several future directions for the study of this compound, including the development of more potent and selective inhibitors and the investigation of its use in combination with other cancer therapies.
科学研究应用
4-{[(cyclohexylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in many cellular processes, including cell proliferation and survival. This compound has been shown to induce cell death in cancer cells and has potential use in combination with other cancer therapies.
属性
IUPAC Name |
1-cyclohexyl-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S2/c23-26(24,22-16-18-11-4-12-19-16)15-9-7-14(8-10-15)21-17(25)20-13-5-2-1-3-6-13/h4,7-13H,1-3,5-6H2,(H,18,19,22)(H2,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQWXHPJBFPCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。